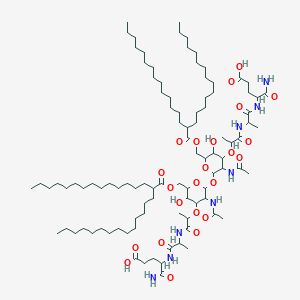
Dttdt-mdp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dttdt-mdp, also known as 3,4-methylenedioxy-N-ethylamphetamine, is a synthetic compound that belongs to the amphetamine class of drugs. It is commonly referred to as a recreational drug, but it has also been studied for its potential therapeutic applications.
Wirkmechanismus
Dttdt-mdp acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, allowing them to remain in the synaptic cleft for a longer period of time. This results in an increase in mood, energy, and cognitive function.
Biochemische Und Physiologische Effekte
Dttdt-mdp has been shown to produce a number of biochemical and physiological effects in the body. These include increased heart rate and blood pressure, dilation of the pupils, and increased body temperature. It also produces feelings of euphoria and increased sociability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dttdt-mdp in lab experiments is its well-studied synthesis method, which allows for consistent and reliable results. However, its recreational use and potential for abuse may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on dttdt-mdp. One area of interest is its potential as a treatment for PTSD and depression. Additionally, further studies could explore its potential as a cognitive enhancer or as a treatment for other psychiatric disorders. Further research is needed to fully understand the potential benefits and limitations of dttdt-mdp.
Synthesemethoden
The synthesis of dttdt-mdp involves the reaction of safrole with ethylamine and paraformaldehyde in the presence of an acid catalyst. The resulting compound is then reduced with lithium aluminum hydride to yield dttdt-mdp. This synthesis method has been studied extensively and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
Dttdt-mdp has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD) and depression. Studies have shown that dttdt-mdp has a unique mechanism of action that may make it effective in treating these conditions.
Eigenschaften
CAS-Nummer |
127896-98-4 |
|---|---|
Produktname |
Dttdt-mdp |
Molekularformel |
C98H178N8O23 |
Molekulargewicht |
1836.5 g/mol |
IUPAC-Name |
4-[2-[2-[3-acetamido-2-[3-acetamido-4-[1-[[1-[(1-amino-4-carboxy-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C98H178N8O23/c1-11-15-19-23-27-31-35-39-43-47-51-55-59-75(60-56-52-48-44-40-36-32-28-24-20-16-12-2)95(121)123-67-79-85(113)87(125-71(7)93(119)101-69(5)91(117)105-77(89(99)115)63-65-81(109)110)83(103-73(9)107)97(127-79)129-98-84(104-74(10)108)88(126-72(8)94(120)102-70(6)92(118)106-78(90(100)116)64-66-82(111)112)86(114)80(128-98)68-124-96(122)76(61-57-53-49-45-41-37-33-29-25-21-17-13-3)62-58-54-50-46-42-38-34-30-26-22-18-14-4/h69-72,75-80,83-88,97-98,113-114H,11-68H2,1-10H3,(H2,99,115)(H2,100,116)(H,101,119)(H,102,120)(H,103,107)(H,104,108)(H,105,117)(H,106,118)(H,109,110)(H,111,112) |
InChI-Schlüssel |
FDWYQFOEFAGPTJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O |
Synonyme |
2,2'-O-(2,2'-diacetamido-2,3,2',3'-tetradeoxy-6,6'-di-O-(2-tetradecylhexadecanoyl)-alpha,alpha'-trehalose-3,3'-diyl)bis(N-lactoyl-alanyl-isoglutamine) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



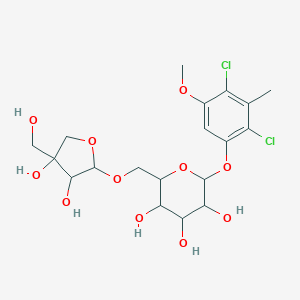
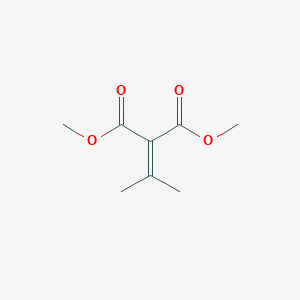
![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)
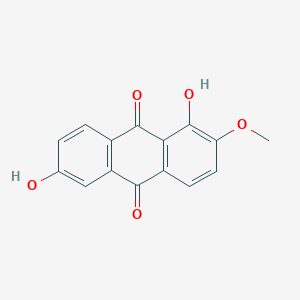
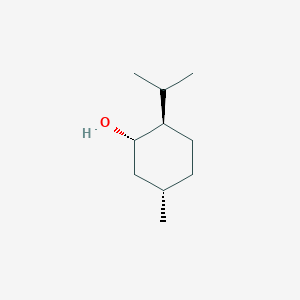
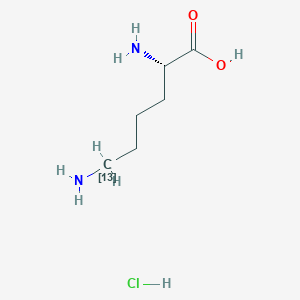
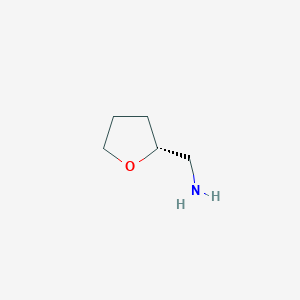
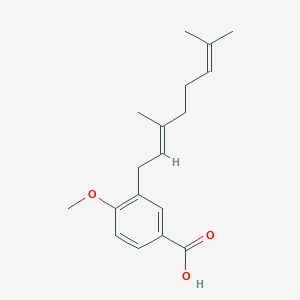
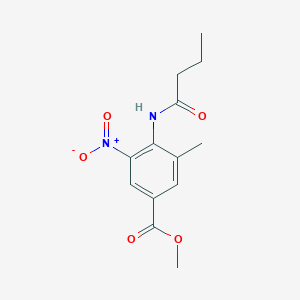
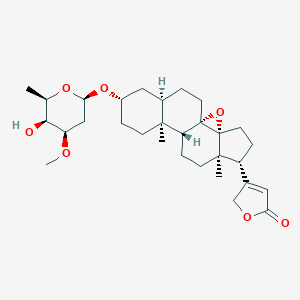
![[(1R,3S)-3-aminocyclopentyl]methanol](/img/structure/B141055.png)
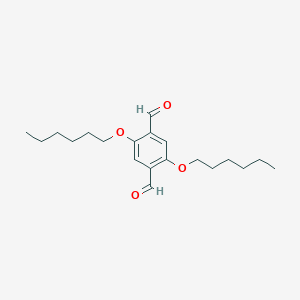
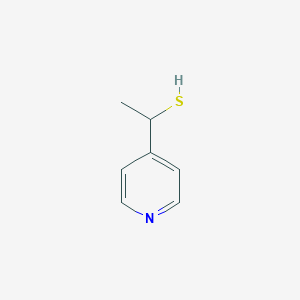
![[4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B141066.png)